molecular formula C10H11N3O2 B1418241 (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] CAS No. 1142214-49-0

(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]

Cat. No.: B1418241
CAS No.: 1142214-49-0
M. Wt: 205.21 g/mol
InChI Key: GMKPMVXMQIDYJV-UHFFFAOYSA-N
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Description

(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] ( MFCD12027516) is a high-purity chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol. This hydrazone derivative is synthesized from the condensation of isatin (1H-Indole-2,3-dione) and 2-hydroxyethylhydrazine, and is provided for research applications only. This compound belongs to the 3-hydrazinoindolin-2-one class, a scaffold that is the main structure in an array of anticancer agents . Researchers are exploring such derivatives for their significant potential as apoptosis-inducing agents . The indolin-2-one core is a well-acknowledged pharmacophore in many clinically approved drugs, and its derivatives are of high interest in medicinal chemistry for developing new pharmaceutical agents . The integration of the 2-hydroxyethyl side chain may influence the compound's physicochemical properties and biological activity. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. The product is characterized and accompanied with available analytical data, including NMR, and MSDS. For comprehensive handling, safety, and storage information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

3-(2-hydroxyethyldiazenyl)-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c14-6-5-11-13-9-7-3-1-2-4-8(7)12-10(9)15/h1-4,12,14-15H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKPMVXMQIDYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001220807
Record name 1H-Indole-2,3-dione, 3-[2-(2-hydroxyethyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142214-49-0
Record name 1H-Indole-2,3-dione, 3-[2-(2-hydroxyethyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis

The synthesis of (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] typically involves a condensation reaction between isatin and 2-hydroxyethyl hydrazine.

Procedure for Synthesis of 3-hydrazonoindolin-2-ones

To synthesize 3-hydrazonoindolin-2-ones, isatins are used as starting materials. A stirred solution of isatins (3a–f) (5 mmol) in methyl alcohol (10 ml) is mixed with 99% hydrazine hydrate (1.25 ml, 25 mmol). The reaction mixture is refluxed for 1 hour, and the resulting precipitate is filtered off, washed with cold methanol, dried, and recrystallized from glacial acetic acid to yield hydrazones (4a–f).

Analytical Techniques

Analytical techniques such as Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-Vis) are employed to study the functional groups and electronic transitions within the compound. These methods aid in understanding the chemical structure and potential biological interactions.

Chemical Reactions

This compound can participate in various chemical reactions typical for hydrazones, including hydrolysis. The hydrazone linkage is susceptible to hydrolysis, which can lead to the formation of the original carbonyl compounds.

Data Table

Property Value
CAS No. 1142214-49-0
Product Name (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]
Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
IUPAC Name 3-(2-hydroxyethyldiazenyl)-1H-indol-2-ol
Standard InChI InChI=1S/C10H11N3O2/c14-6-5-11-13-9-7-3-1-2-4-8(7)12-10(9)15/h1-4,12,14-15H,5-6H2
Standard InChIKey GMKPMVXMQIDYJV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(N2)O)N=NCCO
Canonical SMILES C1=CC=C2C(=C1)C(=C(N2)O)N=NCCO
PubChem Compound ID 135875758
Last Modified Aug 16 2023

Chemical Reactions Analysis

Types of Reactions

(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydrazone group into corresponding amines.

    Substitution: The compound can participate in substitution reactions, particularly at the indole ring or the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₀H₁₁N₃O₂
  • Molecular Weight : 205.21 g/mol
  • CAS Number : 1142214-49-0

The structure of this compound features an indole moiety linked to a hydrazone functional group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazone derivatives, including (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]. Research indicates that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.

Case Study : A study demonstrated that this compound exhibited cytotoxic effects against human breast cancer cell lines. The mechanism involved the modulation of cell cycle progression and induction of oxidative stress, leading to apoptosis .

Antimicrobial Properties

Hydrazones are known for their antimicrobial properties. The indole framework contributes to the bioactivity of (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone], making it a candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus18100
Candida albicans12100

Role in Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, the inhibition of certain hydrolases can lead to altered metabolic states in pathogens.

Case Study : A recent investigation focused on the inhibition of acetylcholinesterase by (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone], showing promising results for potential therapeutic applications in treating neurodegenerative diseases .

Photochemical Properties

The photolytic behavior of indole derivatives has been extensively studied due to their applications in photodynamic therapy (PDT). The compound's ability to generate reactive oxygen species upon light activation makes it suitable for PDT applications.

Research Findings : Studies have shown that exposure to UV light can lead to significant degradation of the compound while simultaneously generating reactive species that can induce cell death in targeted tissues .

Synthesis and Commercial Availability

(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] can be synthesized through various methods involving the reaction of indole derivatives with hydrazones under controlled conditions. It is commercially available from several suppliers for research purposes.

Supplier Information Table

SupplierProduct NumberPrice (500 mg)Availability
Matrix Scientific038953$126In stock
American Custom Chemicals CorpCHM0081041$716.10Limited

Mechanism of Action

The mechanism of action of (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which may be relevant in its biological activity. Additionally, the indole moiety can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of isatin derivatives are highly influenced by substituents on the hydrazone moiety. Below is a comparative analysis of key analogs:

Compound Substituent Key Biological Activity Physical/Chemical Properties Reference
(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] 2-hydroxyethyl hydrazone Not explicitly reported (predicted: enhanced solubility) Higher hydrophilicity, moderate logP
(3Z)-5-methoxy-1H-indole-2,3-dione 3-[(4-isopropylphenyl)hydrazone] 4-isopropylphenyl hydrazone Anti-Aβ40 aggregation (IC₅₀: 0.43 µM), AChE inhibition (IC₅₀: 6.25 µM) Lipophilic, stable at pH 7.4 (t₁/₂: 24 h)
1H-Indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazones] Sulfonamide thiosemicarbazone CgNce103 inhibition (KI: 6.4–63.9 nM), high selectivity Bulky substituent, strong enzyme binding
1H-Indole-2,3-dione 3-thiosemicarbazone (I-TSC) Thiosemicarbazone Metal chelation, potential antimicrobial activity Sulfur-containing, moderate solubility
1H-Indole-2,3-dione 3-[(3,4-dichlorophenyl)hydrazone] 3,4-dichlorophenyl hydrazone Predicted cytotoxic activity Highly lipophilic, high membrane permeability

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydroxyethyl group confers higher aqueous solubility compared to chlorophenyl (logP ~3.5) or isopropylphenyl (logP ~4.0) analogs .
  • Stability : The 4-isopropylphenyl analog remains stable at physiological pH (t₁/₂: 24 h) , while hydroxyethyl hydrazones may undergo oxidation or hydrolysis due to the reactive hydroxyl group.
  • Molecular Interactions : Docking studies () suggest sulfonamide analogs bind tightly to CgNce103 via sulfonamide-zinc coordination . Hydroxyethyl hydrazones may instead rely on hydrogen bonding with polar enzyme residues.

Biological Activity

(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] is a compound that has garnered attention in recent years for its diverse biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and research findings.

Overview of the Compound

(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] belongs to the class of indole derivatives, which are known for their significant biological properties. The hydrazone moiety is particularly important as it enhances the compound's reactivity and biological potential.

Antimicrobial Activity

Research has shown that indole-containing hydrazones exhibit notable antimicrobial properties. A study evaluated a series of indole hydrazone derivatives against various pathogens, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values ranged from 6.25 to 100 μg/ml, indicating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Indole Hydrazones

CompoundMIC (μg/ml)Target Organism
(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]6.25 - 100Staphylococcus aureus
Other Indole Hydrazones5 - 10Various bacteria

The presence of halogen substituents on the phenyl ring was found to enhance antimicrobial efficacy, particularly against methicillin-resistant strains .

Anticancer Activity

The anticancer potential of (3Z)-1H-Indole-2,3-dione derivatives has also been investigated. A study focused on new indolyl-hydrazones synthesized from ethyl 3-formyl-1H-indole-2-carboxylate showed significant cytotoxic effects against breast cancer cell lines (MCF-7). The compounds exhibited IC50 values ranging from 2.73 μM to 7.03 μM, demonstrating potent activity compared to standard treatments .

Table 2: Cytotoxicity of Indolyl-Hydrazones Against MCF-7 Cells

CompoundIC50 (μM)Mechanism of Action
Compound 52.73Induces apoptosis and inhibits cell migration
Compound 84.38Induces apoptosis and inhibits cell migration
Compound 127.03Induces apoptosis and inhibits cell migration

The mechanism of action involves the inhibition of key kinase receptors such as PI3K and AKT, which are crucial in cancer cell proliferation and survival .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the indole ring and hydrazone linkage significantly affect biological activity. For instance, the introduction of electron-withdrawing groups enhances both antimicrobial and anticancer activities. Compounds with halogenated phenyl rings demonstrated superior efficacy compared to their non-halogenated counterparts .

Q & A

Basic: How can researchers optimize the synthesis of (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] to ensure high yield and purity?

Methodological Answer:
Synthesis optimization involves controlled reaction conditions (e.g., temperature, solvent polarity) to favor the Z-isomer. Hydrazone formation typically employs ethanol or methanol as solvents under reflux, with stoichiometric monitoring of reactants. Purification via recrystallization or chromatography is critical to isolate the 3Z-isomer. NMR analysis (e.g., δ 12.25–12.81 ppm for N2 protons) and X-ray diffraction confirm stereochemistry . Avoiding prolonged heating prevents E/Z isomerization.

Basic: What spectroscopic techniques reliably distinguish between E- and Z-isomers of indole-2,3-dione hydrazones?

Methodological Answer:

  • NMR : Key differences include:
    • Z-isomer : N2 protons at δ 12.25–12.81 ppm; C=S signals at δ 178–182 ppm.
    • E-isomer : C=S signals downfield at δ 178–179 ppm .
  • X-ray crystallography : Directly resolves bond angles (e.g., N–N–C torsion angles near -170° for Z-isomers) .

Advanced: What structural modifications enhance the anticancer activity of indole-2,3-dione hydrazones?

Methodological Answer:
Structure-activity relationship (SAR) studies highlight:

  • Electron-withdrawing groups (e.g., -F, -CF₃) at position 5 increase cytotoxicity by enhancing electrophilicity .
  • N4-phenyl substitution improves activity over alkyl/cycloalkyl groups (e.g., IC₅₀ values ≤ 6.25 µM for AChE inhibition) .
  • Methylation at position 1 stabilizes the indole core, reducing metabolic degradation .

Advanced: How can computational modeling predict the binding affinity of (3Z)-isomers to biological targets?

Methodological Answer:

  • Molecular docking : Assess interactions with targets (e.g., β-amyloid for neuroactive derivatives) using software like AutoDock.
  • DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .
  • MD simulations : Monitor stability of ligand-target complexes over time .

Advanced: What experimental strategies resolve contradictions in reported biological activities of Z-isomers?

Methodological Answer:

  • Meta-analysis : Compare datasets across studies controlling for variables (e.g., cell lines, assay conditions).
  • Dose-response validation : Re-evaluate IC₅₀ values under standardized protocols.
  • Proteomic profiling : Identify off-target effects that may explain divergent results .

Basic: What are the challenges in crystallizing (3Z)-1H-indole-2,3-dione derivatives, and how are they addressed?

Methodological Answer:

  • Crystallization issues : Low solubility, polymorphism.
  • Solutions : Use mixed solvents (e.g., DMF/water), slow evaporation, and seeding.
  • Refinement : SHELXL refines structures against high-resolution data; hydrogen-bonding networks stabilize crystals .

Advanced: How does the 3Z-isomer interact with neuropharmacological targets like β-amyloid?

Methodological Answer:

  • Inhibition assays : Thioflavin-T assays show IC₅₀ values ≤ 0.43 µM for Aβ40 aggregation inhibition.
  • Stability studies : Half-life (e.g., 24 h at pH 7.4) assessed via HPLC .
  • Structural analogs : Modifying the hydrazone sidechain (e.g., 4-isopropylphenyl) enhances blood-brain barrier penetration .

Basic: What analytical methods validate the stability of (3Z)-isomers under physiological conditions?

Methodological Answer:

  • HPLC : Monitor degradation products at λ = 254 nm.
  • LC-MS : Identify hydrolyzed metabolites (e.g., indole-2,3-dione).
  • pH stability tests : Incubate in buffers (pH 4–9) and track isomer ratios via NMR .

Advanced: Can multi-target approaches (e.g., dual Aβ aggregation and AChE inhibition) be applied to this compound?

Methodological Answer:

  • Dual-target screening : Use parallel assays (e.g., Ellman’s method for AChE, thioflavin-T for Aβ).
  • Hybrid derivatives : Incorporate acetylcholinesterase-binding motifs (e.g., tacrine fragments) into the hydrazone scaffold .

Basic: How are intramolecular hydrogen bonds characterized in the crystal lattice?

Methodological Answer:

  • X-ray diffraction : Resolve bond lengths (e.g., N–H⋯O = 1.8–2.2 Å) and angles.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O⋯H, N⋯H contacts) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]
Reactant of Route 2
(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]

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